molecular formula C18H19F3N2O4S B2591021 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034330-58-8

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2591021
CAS No.: 2034330-58-8
M. Wt: 416.42
InChI Key: LMZPWJMSPSBUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS 2034330-58-8) is a synthetic diamide compound of interest in chemical and pharmaceutical research. This molecule features a unique structure that incorporates a thiophene ring, known for its electron-rich properties, and a 4-(trifluoromethoxy)phenyl group, which confers high thermal stability and metabolic resistance . The compound has a molecular formula of C18H19F3N2O4S and a molecular weight of 416.41 g/mol . It is characterized by three hydrogen bond donors and eight hydrogen bond acceptors, with a topological polar surface area of 116 Ų, properties that influence its solubility and potential for molecular interactions . The presence of the functionalized diamide (oxalamide) backbone and the hydroxypentyl linker makes it a valuable scaffold for constructing more complex molecules and for studying structure-activity relationships (SAR) . While specific biological data for this compound is limited in the public domain, its structural features are commonly explored in medicinal chemistry for the development of enzyme inhibitors and other bioactive agents. This product is intended for research and development purposes only in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-15-3-1-14(2-4-15)23-17(26)16(25)22-8-5-12(6-9-24)13-7-10-28-11-13/h1-4,7,10-12,24H,5-6,8-9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZPWJMSPSBUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common method involves the reaction of 5-hydroxy-3-(thiophen-3-yl)pentylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired ethanediamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethanediamide backbone can be reduced to form corresponding amines.

    Substitution: The thiophene ring and trifluoromethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene or phenyl derivatives.

Scientific Research Applications

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

  • 5-hydroxy-pentyl chain : Enhances solubility and hydrogen-bonding capacity.
  • Trifluoromethoxyphenyl group : Electron-withdrawing substituent likely improves metabolic stability and membrane permeability.
  • Ethanediamide linker : A rigid, planar structure that may influence binding affinity compared to flexible alkylamide linkers.

Comparison with Piperazine-Linked Analogs

Compounds 7d and 7e () share structural motifs with the target compound:

  • 7d: 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide.
  • 7e : N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide.
Key Differences:
Feature Target Compound 7d/7e Analogs
Linker Ethanediamide Pentanamide
Substituent Trifluoromethoxyphenyl Cyanophenyl (7d), Trifluoromethylphenyl (7e)
Hydroxyl Group Present (C5) Absent
Receptor Affinity Unknown Dopamine D3 selective
  • Synthetic Yields: Analogs 7d and 7e were synthesized with moderate yields (34–45%) using piperazine derivatives and chromatographic purification .
  • Functional Implications : The hydroxyl group in the target compound may improve aqueous solubility compared to 7d/7e. The ethanediamide linker’s rigidity could alter binding kinetics relative to the flexible pentanamide chain in analogs.

Comparison with Diazepane Derivatives

Compound 7x (), 5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide, shares a thiophen-3-ylphenyl group but differs in:

  • Heterocycle : Diazepane (7-membered ring) vs. piperazine (6-membered) or ethanediamide.
  • Substituent : 3,5-Dichlorophenyl (electron-withdrawing) vs. trifluoromethoxyphenyl.
  • Yield : 41% for 7x, comparable to 7d/7e .

Comparison with Trifluoromethoxy-Containing Compounds

describes 21g-I/II , which incorporate a trifluoromethoxyphenyl group linked to pyrazolo-pyrimidine. While structurally distinct, the shared trifluoromethoxy group highlights its utility in enhancing lipophilicity and resistance to oxidative metabolism, a feature likely relevant to the target compound’s design .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

  • The hydroxyl group in the target compound may confer higher solubility than 7d/7e, though this could reduce blood-brain barrier penetration.
  • The trifluoromethoxyphenyl group balances hydrophobicity and electronic effects, similar to 7e’s trifluoromethylphenyl group .

Receptor Binding Hypotheses

  • Analogs 7d/7e exhibit dopamine D3 selectivity, suggesting the target compound may share this activity. The ethanediamide linker’s rigidity might enhance specificity but reduce conformational adaptability compared to pentanamide-linked analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.